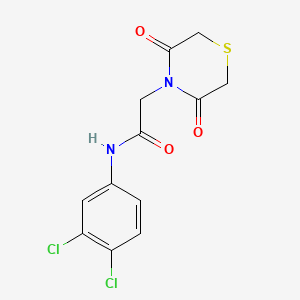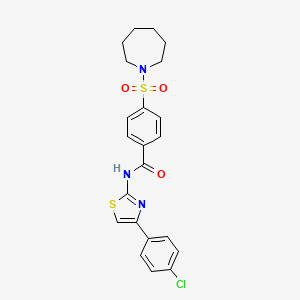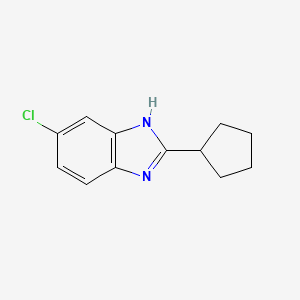![molecular formula C16H19N3OS B2386603 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 2320602-66-0](/img/structure/B2386603.png)
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound, known for its unique structure that combines imidazole, azabicyclooctane, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one typically involves several steps:
Imidazole Introduction: : The starting material may involve a bicyclic compound such as 8-azabicyclo[3.2.1]octane, which is then functionalized with imidazole through a nucleophilic substitution reaction.
Thiophene Integration: : The intermediate is then coupled with a thiophene derivative using a cross-coupling reaction like Suzuki or Stille coupling.
Final Assembly: : The final step involves the formation of the ethanone linkage, often through a Friedel-Crafts acylation reaction using appropriate reagents and conditions.
Industrial Production Methods
The industrial production of this compound may utilize automated synthesis platforms to ensure high yield and purity. The steps involve:
Automated Flow Synthesis: : Using continuous flow reactors to carry out the multiple-step synthesis in a streamlined manner.
Purification: : Advanced chromatographic techniques are employed to purify the compound, ensuring it meets the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one undergoes various types of chemical reactions including:
Oxidation: : The thiophene ring can be oxidized under strong oxidative conditions, leading to sulfone derivatives.
Reduction: : Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminium hydride.
Substitution: : Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed include sulfone derivatives from oxidation, alcohol derivatives from reduction, and various substituted imidazole compounds from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential role as a ligand in biochemical assays.
Medicine: : Explored for its possible therapeutic effects due to its unique structural features.
Industry: : Used in the development of advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one exerts its effects is closely related to its interaction with molecular targets:
Molecular Targets: : It often interacts with enzymes or receptors, modulating their activity.
Pathways Involved: : It may influence signal transduction pathways, leading to specific biological outcomes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one exhibits unique properties:
Structural Uniqueness: : The combination of imidazole, azabicyclooctane, and thiophene is rare, providing distinct reactivity and applications.
Similar Compounds: : Compounds like 1-(3-(1H-imidazol-1-yl)propyl)-8-azabicyclo[3.2.1]octane and 2-(thiophen-2-yl)ethan-1-one share some structural similarities but lack the combined features of the described compound.
By leveraging these unique properties, researchers can explore new frontiers in various scientific fields
Propiedades
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(10-15-2-1-7-21-15)19-12-3-4-13(19)9-14(8-12)18-6-5-17-11-18/h1-2,5-7,11-14H,3-4,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNLQKWVMIFGIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CS3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2386521.png)
![N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2386522.png)
![3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2386524.png)
![Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2386526.png)


![Bicyclo[3.2.1]octane-1,5-dicarboxylic acid](/img/structure/B2386532.png)

![3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione](/img/structure/B2386534.png)


![[(2-Chlorobenzoyl)thio]acetic acid](/img/structure/B2386539.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2386540.png)

